

Using basic nickel carbonate in nickel electroplating baths

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Compound of Interest

Compound Name: *Basic nickel carbonate tetrahydrate*
Cat. No.: *B8023018*

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Abstract & Scope

This technical guide details the application of Basic Nickel Carbonate () in Watts and Sulfamate nickel electroplating baths. Unlike sodium hydroxide or ammonia, basic nickel carbonate neutralizes free acid without introducing foreign cations () that degrade deposit ductility and stress characteristics over time. This protocol is critical for R&D and manufacturing environments requiring high-purity deposits, such as medical device coating (e.g., stents, surgical tools) or high-reliability electronics.

Material Science & Mechanism

The "Sodium Exclusion" Principle

In high-precision electroplating, the accumulation of inert cations is a silent failure mode. Using Sodium Hydroxide () for pH control introduces ions. Since

does not co-deposit with nickel, it accumulates in the bath, increasing osmotic pressure and conductivity uncontrollably, eventually leading to brittle deposits and increased internal stress.

Basic Nickel Carbonate acts as a self-regulating buffer. It reacts with the acid species (

) to produce three things:

- Nickel Ions (): Replenishes the metal depleted during plating.[1]
- Water (): Benign solvent.
- Carbon Dioxide (): A gas that must be managed (see Section 4).

Chemical Reaction

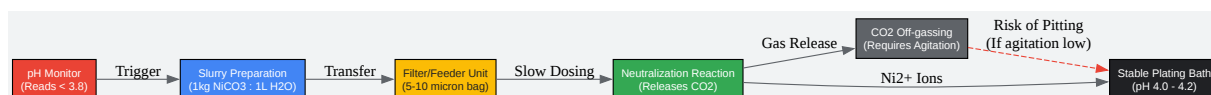
The neutralization reaction in a sulfuric acid environment (Watts Bath) is:

Core Protocol 1: Routine pH Maintenance

Objective: Maintain bath pH between 3.8 and 4.2 without causing roughness (nodules) or pitting.

Critical Warning: Never add dry powder directly to the plating tank. Dry powder dissolves slowly, creating solid "seeds" that cause rough plating nodules.

The Slurry Feed System (Logic Flow)



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Figure 1: The pH control loop emphasizes the necessity of pre-slurrying and filtration to prevent solid particulate contamination.

Step-by-Step Procedure

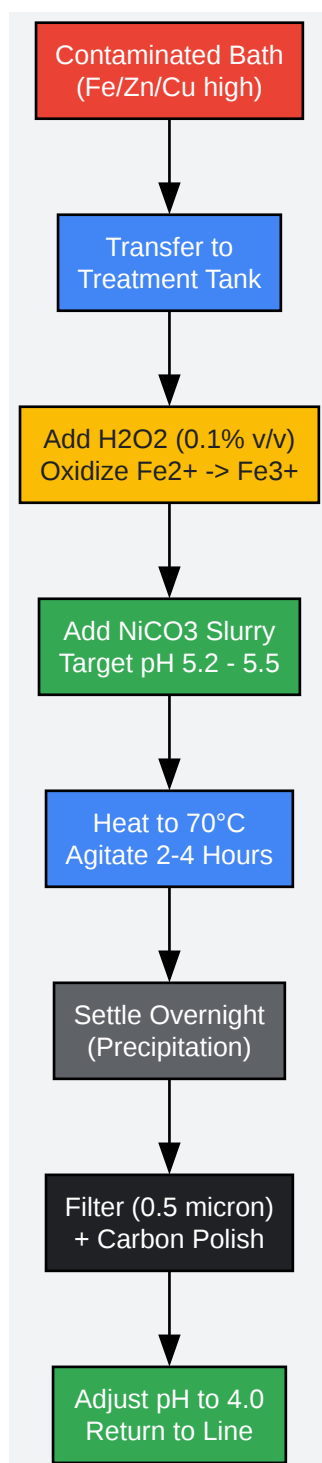
- Calculate Requirement:
 - Titrate the bath to determine acid excess.
 - Rule of Thumb: Approximately 1.2 g/L of Basic Nickel Carbonate will raise the pH of a standard Watts bath by 0.1 unit.
- Slurry Preparation:
 - Mix Basic Nickel Carbonate with hot DI water (60°C) at a ratio of 1 kg powder to 1-2 Liters water.
 - Optional: Add 5 mL/L of the bath's current wetting agent (antipit) to the slurry to aid dispersion.
- Application:
 - Method A (Preferred): Pour the slurry into the filter pump intake or a dedicated chemical feed tank. This ensures any undissolved solids are trapped by the filter cartridge (10 micron recommended).
 - Method B (Manual): Place the slurry into a heavy-duty anode bag. Hang the bag in the tank near the agitation source. Massage the bag gently.
- Agitation & Degassing:
 - Increase air or eductor agitation for 30 minutes. This is vital to drive off the dissolved .
 - Failure Mode: Insufficient agitation leads to hydrogen/CO2 bubbles clinging to parts, causing "gas pitting."

Core Protocol 2: High-pH Impurity Remediation

Objective: Remove metallic impurities (Iron, Zinc, Copper) that inevitably build up in the bath.

Mechanism: Most heavy metals precipitate as hydroxides at pH > 5.0, while Nickel remains soluble up to pH ~6.0.

Remediation Workflow



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Figure 2: High-pH treatment workflow. Note that Iron (Fe) must be oxidized to the Ferric () state to precipitate effectively at pH 5.2.

Precipitation Data Table

The following table dictates the target pH for the "High pH Treatment." You must exceed the precipitation point of the impurity without precipitating the Nickel.

Metal Impurity	Precipitation pH (Start)	Optimal Removal pH	Notes
Iron ()	3.5	4.5 - 5.0	Must oxidize with Peroxide or Permanganate first.
Zinc ()	5.8	6.0 - 6.2	Difficult to remove without losing some Nickel.
Copper ()	5.8	> 6.0	Better removed via "Dummy Plating" (Low Current Density Electrolysis).
Nickel ()	6.7	N/A	The bath component. Do not exceed pH 6.2 to avoid loss.

Procedure

- Transfer: Move solution to a spare tank.
- Oxidation: Add 1 mL/L of 30% Hydrogen Peroxide (). Heat to 65°C. This converts Iron to a precipitable form and destroys organic contaminants.
- pH Adjustment: Add Basic Nickel Carbonate slurry slowly until pH reaches 5.2 (for Iron) or 5.5 (for general cleaning).
- Adsorption: Add 2-5 g/L Activated Carbon (powdered) to absorb organic breakdown products.

- Agitation: Stir vigorously for 2 hours.
- Settling: Turn off heat and agitation. Allow to settle overnight (8-12 hours).
- Filtration: Filter back into the clean plating tank using a pre-coated filter (diatomaceous earth or cellulose aid).
- Recovery: The pH will now be high (~5.5). Add Sulfuric Acid to bring pH back to 4.0 before plating.[2]

Troubleshooting & Quality Control

Symptom	Probable Cause	Corrective Action
Pitting (Gas Pits)	entrapment from Carbonate reaction.	Increase temperature to 60°C temporarily; Increase wetting agent; Check air agitation.
Roughness (Sandpaper feel)	Undissolved particles.	Check anode bags/filter integrity.[3] Ensure slurry was used, not dry powder.
pH Instability	Passive Anodes.	If pH drops too fast, anodes may be polarized (not dissolving). Check Chloride content (essential for anode corrosion).
Brittle Deposit	Organic contamination or Iron. [4]	Perform Protocol 2 (High pH + Carbon + Peroxide).

Safety & Handling (SDS Summary)

- Hazard Classification: Carcinogen (Cat 1A), Skin Sensitizer (Cat 1), Aquatic Toxicity.[5]
- PPE: N95/P100 Respirator (dust inhalation is the primary risk), Nitrile gloves, Safety Goggles.
- Storage: Keep container tightly closed. Reacts vigorously with acids releasing

References

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